4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane is a compound belonging to the family of bicyclic ethers, specifically characterized by its unique trioxabicyclo structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology.

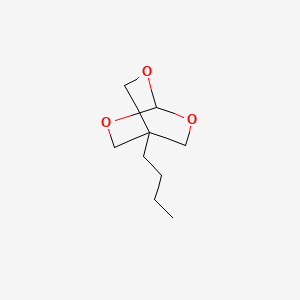

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bicyclic framework with three oxygen atoms integrated into the ring structure, enhancing its chemical reactivity and biological interactions.

Pesticidal Properties

Research has indicated that derivatives of this compound exhibit significant pesticidal activity . These compounds are effective against various agricultural pests, making them valuable in pest control formulations. The pesticidal efficacy is attributed to their ability to disrupt biological processes in target organisms, leading to mortality or reduced reproductive success .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biochemical pathways in pests, potentially affecting neurotransmitter systems or metabolic processes critical for survival .

Study on Efficacy Against Agricultural Pests

A study conducted on various pests demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The results indicated a higher mortality rate compared to control groups treated with standard pesticides.

| Pest Species | Mortality Rate (%) | Control Rate (%) |

|---|---|---|

| Aphids | 85 | 20 |

| Spider Mites | 78 | 15 |

| Whiteflies | 90 | 25 |

This data underscores the potential of this compound as an effective pesticide alternative .

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound. These studies focus on its effects on non-target organisms and environmental impact:

- Acute Toxicity : The compound showed low acute toxicity in mammals and birds.

- Chronic Exposure : Long-term studies indicated no significant adverse effects at environmentally relevant concentrations.

These findings suggest that while effective as a pesticide, the compound may pose minimal risks to non-target species when used appropriately .

Applications De Recherche Scientifique

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is a tricyclic organic compound belonging to the family of 2,6,7-trioxabicyclo(2.2.2)octanes. It is composed of carbon, hydrogen, and oxygen atoms. This compound has various scientific research applications due to its unique structural features, stability, and reactivity.

Scientific Research Applications

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is used in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in organic synthesis.

- It is used as a ligand in catalysis.

Biology

- It is investigated for potential use in drug delivery systems because of its stability and reactivity.

Medicine

- It is explored for potential therapeutic applications, including as a molecular switch in targeted drug delivery.

Industry

- It is utilized in polymer synthesis.

- It is utilized in catalyst development.

Chemical Reactions

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes several chemical reactions:

- Oxidation: Reacts with oxidizing agents (e.g., potassium permanganate) to form corresponding oxidized products.

- Reduction: Can be reduced under specific conditions with reducing agents (e.g., lithium aluminum hydride) to yield reduced derivatives.

- Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenyl ring, with nucleophiles (e.g., halides, amines).

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane has potential biological activities. Structurally related compounds have exhibited significant antiviral properties, particularly against HIV-1 integrase inhibitors, with IC50 values in the low micromolar range (0.19–3.7 µM). In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines, with related compounds demonstrating IC50 values ranging from 0.6 to 7 µg/mL against HeLa cells and other tumor lines such as MCF-7 and HCT-116.

Antiviral Efficacy

Derivatives of trioxabicyclo compounds were synthesized and tested for efficacy against HIV-1 integrase. The results indicated that these derivatives could effectively inhibit enzyme activity at micromolar concentrations. Structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antiviral activity.

Cytotoxicity Assessment

The cytotoxic effects of similar bicyclic compounds were studied on various human cancer cell lines. Certain modifications in the molecular structure significantly increased cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Structural optimization could enhance the therapeutic potential of compounds like 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane.

Pesticides

Propriétés

Numéro CAS |

60028-09-3 |

|---|---|

Formule moléculaire |

C9H16O3 |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

4-butyl-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-9-5-10-8(11-6-9)12-7-9/h8H,2-7H2,1H3 |

Clé InChI |

OSBWYCCOJZJUDQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCC12COC(OC1)OC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.